molecular formula C21H18N2OS B5815684 N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide

N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5815684
M. Wt: 346.4 g/mol
InChI Key: BRGIVWSRVMZLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide, also known as EPTC, is a chemical compound that belongs to the phenothiazine family. EPTC is a synthetic compound that has been used in various scientific research applications due to its unique properties.

Mechanism of Action

N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is known to act as a dopamine uptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of dopamine uptake, inhibition of acetylcholinesterase activity, and inhibition of monoamine oxidase activity. N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been shown to have antipsychotic and sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in lab experiments is its ability to inhibit dopamine uptake, which makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one limitation of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is its potential toxicity, which can be harmful to both the researcher and the subject.

Future Directions

There are several future directions for the use of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in scientific research. One direction is to investigate the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters, such as serotonin and norepinephrine. Another direction is to study the potential therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on developing safer and more effective derivatives of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide for use in scientific research.
In conclusion, N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is a synthetic compound that has been used in various scientific research applications. Its unique properties, including its ability to inhibit dopamine uptake, make it a useful tool for studying the effects of dopamine on the central nervous system. However, its potential toxicity is a limitation that must be taken into consideration. Future research could focus on investigating the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters and developing safer and more effective derivatives for use in scientific research.

Synthesis Methods

N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide can be synthesized by reacting 2-ethylphenylamine with 10-chlorophenothiazine in the presence of a base such as sodium hydroxide. The reaction yields N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide as a white solid that can be purified by recrystallization.

Scientific Research Applications

N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been used in various scientific research applications, including but not limited to, studying the effects of phenothiazines on the central nervous system, investigating the role of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in the inhibition of dopamine uptake, and analyzing the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on the activity of enzymes.

properties

IUPAC Name

N-(2-ethylphenyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-2-15-9-3-4-10-16(15)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGIVWSRVMZLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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